Lipophilicity Comparison: XLogP3-AA of 5.7 vs. Phenyl Octanoate (4.7)
4-(1,3-Dithiolan-2-yl)phenyl octanoate exhibits an XLogP3-AA value of 5.7, which is 1.0 log unit higher than that of the direct analog lacking the dithiolane ring, phenyl octanoate (XLogP3-AA = 4.7) [1] [2]. This difference corresponds to approximately a 10-fold increase in theoretical partition coefficient between octanol and water.
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 5.7 |
| Comparator Or Baseline | Phenyl octanoate (CAS 5457-78-3): 4.7 |
| Quantified Difference | Δ = 1.0 log unit |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A 1.0 logP increase predicts substantially higher membrane permeability and lipid solubility, which is critical for selecting compounds in drug discovery campaigns targeting intracellular or CNS targets.
- [1] PubChem. (2025). 4-(1,3-Dithiolan-2-yl)phenyl octanoate. Computed Properties: XLogP3-AA = 5.7. View Source
- [2] PubChem. (2025). Phenyl octanoate. Computed Properties: XLogP3-AA = 4.7. View Source
